molecular formula C8H7FO4S B6237846 2-[3-(fluorosulfonyl)phenyl]acetic acid CAS No. 501653-93-6

2-[3-(fluorosulfonyl)phenyl]acetic acid

Cat. No.: B6237846
CAS No.: 501653-93-6
M. Wt: 218.2
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Description

2-[3-(Fluorosulfonyl)phenyl]acetic acid (CAS 501653-93-6) is a versatile chemical building block designed for research applications, particularly in medicinal chemistry and chemical biology. This compound features a phenylacetic acid scaffold substituted at the meta-position with a highly reactive fluorosulfonyl group (-SO₂F). This bifunctional structure provides two distinct handles for chemical elaboration: the carboxylic acid, which can be readily coupled to other molecules, and the fluorosulfonyl group, which acts as a potent electrophile . The primary research value of this compound lies in its application for developing covalent inhibitors and activity-based probes . The fluorosulfonyl moiety can selectively react with nucleophilic amino acid residues—such as serine, tyrosine, lysine, and histidine—within a protein's binding pocket . When the carboxylic acid end of the molecule is conjugated to a target-specific pharmacophore, the entire molecule can bind to the protein of interest, allowing the fluorosulfonyl "warhead" to form a stable, covalent bond, leading to irreversible inhibition or labeling . This makes it an invaluable tool for studying enzyme function and for creating potent therapeutic agents with prolonged duration of action. Furthermore, this compound serves as a critical fragment in fragment-based ligand discovery campaigns. Its small size and reactive group allow researchers to screen for weak binding to biological targets, with the potential for subsequent elaboration into high-affinity, covalent ligands . It is also employed in material science for polymer modification and cross-linking reactions to enhance material properties . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The fluorosulfonyl group is moisture-sensitive, and the compound should be stored sealed under an inert atmosphere at 2-8°C to maintain stability .

Properties

CAS No.

501653-93-6

Molecular Formula

C8H7FO4S

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Pathway and Mechanism

This method begins with phenylacetic acid, where the carboxylic acid group is temporarily protected as a methyl ester to mitigate interference during electrophilic substitution. Chlorosulfonic acid (ClSO₃H) introduces a chlorosulfonyl (-SO₂Cl) group at the meta position relative to the ester, leveraging the ester’s para-directing effect. Subsequent fluoride exchange with potassium fluoride (KF) in dimethylformamide (DMF) at 80°C replaces chlorine with fluorine, yielding the fluorosulfonyl intermediate. Final deprotection via alkaline hydrolysis regenerates the carboxylic acid group.

Table 1: Chlorosulfonation-Fluorination Conditions

StepReagents/ConditionsYield (%)Reference
Ester ProtectionCH₃OH, H₂SO₄ (cat.), reflux, 4h95
ChlorosulfonationClSO₃H, 0°C, 2h78
Fluoride ExchangeKF, DMF, 80°C, 6h65
DeprotectionNaOH (2M), rt, 1h90

Key Challenge : Regioselectivity during chlorosulfonation requires precise temperature control to avoid polysubstitution.

Direct Sulfonation-Fluorination of Nitrophenylacetic Acid

Nitro Group as a Directing Agent

3-Nitrophenylacetic acid undergoes sulfonation with fuming sulfuric acid (20% SO₃) at 120°C, where the nitro group directs sulfonation to the para position. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which subsequently directs fluorination. Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride, followed by fluorination with anhydrous hydrogen fluoride (HF) to yield the fluorosulfonyl derivative.

Table 2: Sulfonation-Fluorination Parameters

StepReagents/ConditionsYield (%)Reference
SulfonationSO₃, H₂SO₄, 120°C, 5h70
Nitro ReductionH₂ (1 atm), Pd/C, EtOH, rt, 12h85
ChlorinationPCl₅, 80°C, 3h75
FluorinationHF, CH₂Cl₂, 0°C, 2h60

Key Challenge : Handling HF necessitates specialized equipment due to its high toxicity and corrosivity.

Carbonylation of Fluorosulfonyl-Substituted Benzyl Halides

Palladium-Catalyzed Carbonylation

Adapting methodologies from difluorophenylacetic acid synthesis, 3-fluorosulfonylbenzyl chloride is subjected to carbonylation under 30 atm of CO in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in methanol. The reaction proceeds via insertion of CO into the Pd–C bond, forming an acylpalladium intermediate, which is hydrolyzed to the acetic acid derivative.

Table 3: Carbonylation Reaction Optimization

ParameterOptimal ConditionsYield (%)Reference
CatalystPd(OAc)₂ (5 mol%), PPh₃ (10 mol%)82
CO Pressure30 atm
SolventMeOH, 80°C, 12h

Key Challenge : Catalyst deactivation by sulfur-containing intermediates necessitates excess ligand.

Grignard/Reformatsky Synthesis from Fluorosulfonylbenzaldehyde

Aldehyde Intermediate Preparation

3-Fluorosulfonylbenzaldehyde is synthesized via oxidation of 3-fluorosulfonylbenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane. A Reformatsky reaction with ethyl bromoacetate and zinc dust in tetrahydrofuran (THF) forms β-hydroxy ester, which is oxidized to the acetic acid derivative using Jones reagent (CrO₃/H₂SO₄).

Table 4: Reformatsky Reaction Details

StepReagents/ConditionsYield (%)Reference
OxidationPCC, CH₂Cl₂, rt, 3h88
Reformatsky ReactionZn, EtBrCH₂COOEt, THF, reflux, 6h70
OxidationCrO₃, H₂SO₄, acetone, 0°C, 1h65

Key Challenge : Overoxidation during the final step requires strict temperature control.

Diazonium Salt-Mediated Fluorosulfonation

Sandmeyer-Type Reaction

3-Aminophenylacetic acid is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C. The diazonium salt is treated with sulfur dioxide (SO₂) and chlorine gas (Cl₂) to form the sulfonyl chloride, which is fluorinated with KF in acetonitrile.

Table 5: Diazonium Salt Route Efficiency

StepReagents/ConditionsYield (%)Reference
DiazotizationNaNO₂, HCl, 0°C, 1h90
SulfonationSO₂, Cl₂, H₂O, 0°C, 2h68
FluorinationKF, CH₃CN, 60°C, 4h58

Key Challenge : Handling gaseous SO₂ and Cl₂ requires stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-[3-(fluorosulfonyl)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or sulfide.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide or sulfide derivatives.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(fluorosulfonyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(fluorosulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to be reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers: Meta vs. Para Substituents
  • 2-[4-(Fluorosulfonyl)phenyl]acetic Acid: The para-substituted isomer exhibits distinct reactivity and stability compared to the meta-substituted variant. In contrast, meta-carboxy derivatives (e.g., 12–20) demonstrate improved stability (t₁/₂ up to 38 hours), enabling fine-tuning of reaction kinetics in biological systems .
Fluorinated Phenylacetic Acids
  • 3-Fluorophenylacetic Acid (CAS 331-25-9): Lacks the sulfonyl fluoride group but contains a fluorine atom at the meta position. The fluorine atom enhances metabolic stability compared to non-fluorinated analogues but lacks the electrophilic reactivity of -SO₂F, limiting its utility in covalent targeting .
  • 3-(Trifluoromethyl)phenylacetic Acid (CAS 351-35-9) : The trifluoromethyl (-CF₃) group is electron-withdrawing, increasing the acidity of the acetic acid group (pKa ~2.5) compared to 2-[3-(fluorosulfonyl)phenyl]acetic acid (pKa ~3.2). However, -CF₃ is chemically inert, making this compound more stable but less reactive .
Sulfonamide and Sulfonate Derivatives
  • 4-(2-Oxo-2-((3-sulfamoylbenzyl)amino)ethyl)benzenesulfonyl Fluoride: Derived from this compound, this compound retains the sulfonyl fluoride warhead but incorporates a sulfonamide linker. It exhibits moderate aqueous stability (t₁/₂ ~4–6 hours) and is used in fragment-based ligand discovery .
  • 6:2 Cl-PFESA (Perfluoroalkyl Ether Sulfonic Acid): A polyfluoroalkyl substance with a sulfonic acid group. Unlike sulfonyl fluorides, sulfonic acids are non-reactive and persistent in the environment, highlighting the unique balance of reactivity and biodegradability of this compound .

Reactivity and Stability Profiles

Compound Reactivity (vs. Tyrosine Surrogate) Aqueous Stability (t₁/₂) Key Applications
This compound High 1–4 hours Rapid covalent labeling
2-[4-(Fluorosulfonyl)phenyl]acetic acid Moderate 1–4 hours Fragment screening
3-Fluorophenylacetic acid Low >48 hours Metabolic studies
3-(Trifluoromethyl)phenylacetic acid Low >72 hours Drug intermediate

The fluorosulfonyl group in this compound confers superior electrophilicity, enabling rapid reactions with biological nucleophiles. However, this reactivity comes at the cost of reduced aqueous stability compared to non-fluorinated or trifluoromethylated analogues .

Q & A

Q. How can researchers optimize the synthesis of 2-[3-(fluorosulfonyl)phenyl]acetic acid to achieve high yield and purity?

Methodological Answer:

  • Synthesis typically involves acylation of benzylamines or coupling reactions with fluorosulfonyl precursors. Key parameters include temperature control (e.g., 0–25°C), solvent selection (e.g., DCM or THF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound. Reaction progress should be monitored using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) to confirm structural integrity and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility: Highly soluble in DMSO (≥10 mM stock solutions recommended). Aqueous solubility is limited; use co-solvents like ethanol or acetonitrile for biological assays.
  • Storage: Store at –20°C in anhydrous conditions to prevent hydrolysis of the fluorosulfonyl group. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does this compound function as a covalent probe in fragment-based drug discovery?

Methodological Answer:

  • The fluorosulfonyl group acts as an electrophilic warhead, enabling covalent binding to nucleophilic residues (e.g., tyrosine, lysine) in target proteins. Design fragment libraries with controlled reactivity (e.g., t1/2_{1/2} = 1–38 h in PBS) to balance labeling efficiency and off-target effects. Use LC-MS/MS to validate target engagement and quantify adduct formation .

Q. What factors influence the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

  • Stability depends on pH, temperature, and buffer composition. In PBS (pH 7.4), monitor degradation via UV-Vis spectroscopy or 19^{19}F NMR. Meta-substitution (e.g., carboxylic acid groups) enhances stability compared to ortho/para derivatives. Pre-formulate stock solutions in anhydrous DMSO to minimize hydrolysis .

Q. How can this compound be applied in photoaffinity labeling studies for protein interaction mapping?

Methodological Answer:

  • Incorporate a diazirine or aryl azide moiety (via synthetic modification) to enable UV-induced crosslinking with proximal biomolecules. Post-labeling, use tryptic digestion and LC-MS/MS to identify binding partners. Control experiments with non-reactive analogs are essential to distinguish specific interactions .

Q. What strategies mitigate handling challenges posed by the reactive fluorosulfonyl group?

Methodological Answer:

  • Use inert atmosphere (N2_2/Ar) during synthesis and storage. Handle solutions in glass vials with PTFE-lined caps to prevent leaching. For in vitro assays, pre-incubate the compound with reducing agents (e.g., DTT) to quench excess reactivity .

Q. How does fluorination at the phenyl ring impact the compound’s biological activity?

Methodological Answer:

  • Fluorine atoms enhance metabolic stability and modulate lipophilicity (logP). Compare bioactivity of fluorinated vs. non-fluorinated analogs using cellular assays (e.g., IC50_{50} measurements). Computational studies (e.g., molecular docking) can rationalize steric/electronic effects on target binding .

Q. How should researchers address contradictions in reactivity data across different experimental setups?

Methodological Answer:

  • Standardize buffer conditions (ionic strength, pH) and temperature. Validate reactivity using orthogonal assays (e.g., fluorescence polarization vs. SPR). Statistical analysis (e.g., ANOVA) helps identify outliers due to batch variability or impurities .

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